Butriptyline

Übersicht

Beschreibung

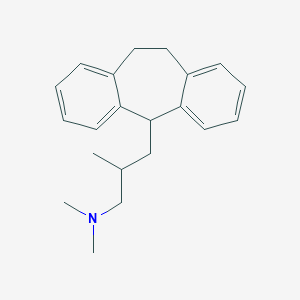

Butriptyline, sold under the brand name Evadyne, is a tricyclic antidepressant that has been used in the United Kingdom and several other European countries for the treatment of depression. It is a member of the dibenzocycloheptadiene class of compounds, which are characterized by their three-ring structure. This compound is known for its potent antihistamine and anticholinergic effects, which contribute to its therapeutic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Butriptyline involves the reaction of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene with 3-dimethylaminopropyl chloride in the presence of a base such as sodium amide. This reaction yields this compound as a racemic mixture. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Analyse Chemischer Reaktionen

Metabolic Reactions: Demethylation and Pharmacodynamics

Butriptyline undergoes hepatic metabolism via cytochrome P450 enzymes, primarily forming northis compound (its N-desmethyl metabolite) . This transformation impacts its receptor-binding profile:

Table 2: Pharmacodynamic Binding Affinities (Kᵢ, nM)

| Target | This compound | Northis compound |

|---|---|---|

| H₁ (Histamine) | 1.1 | 2.4 |

| mACh (Muscarinic) | 35 | 89 |

| α₁-Adrenergic | 570 | 1,200 |

| SERT | 1,360 | 3,420 |

Northis compound exhibits reduced antihistaminergic and anticholinergic activity but retains moderate serotonin receptor (5-HT₂ₐ) antagonism (Kᵢ = 380 nM) . This metabolite contributes to this compound’s delayed therapeutic effects.

Structural Modifications and Reactivity

This compound’s tricyclic framework (dibenzocycloheptadiene) allows targeted functionalization:

-

Side Chain Reactivity : The isobutyl side chain undergoes oxidative metabolism, forming hydroxylated derivatives .

-

Aromatic Electrophilic Substitution : The electron-rich dibenzocycloheptadiene ring system participates in halogenation under Friedel-Crafts conditions, though this is not clinically utilized .

Comparative Reactivity with Analogues

This compound’s isobutyl side chain differentiates it from amitriptyline (propylidene side chain), altering metabolic stability and receptor interactions :

-

Plasma Half-Life : 18–24 hours (vs. amitriptyline’s 10–20 hours).

Stability Under Physicochemical Conditions

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Butriptyline's applications extend beyond clinical use into several scientific domains:

Clinical Applications

- Mood Disorders : this compound is primarily used to treat major depression and anxiety disorders. Clinical trials have demonstrated its efficacy comparable to other tricyclic antidepressants like amitriptyline and imipramine .

- Complex Regional Pain Syndrome : It has also been prescribed for physical conditions such as complex regional pain syndrome and nocturnal enuresis in children .

Research Applications

- Proteomics : The deuterated form of this compound (this compound-d6) is utilized in proteomics for studying protein interactions due to its stable isotope labeling properties.

- Metabolic Studies : It aids in metabolic research by tracing chemical pathways in vivo, allowing researchers to study metabolic processes safely.

- Environmental Research : this compound has been employed in environmental studies to track chemical transformations and pathways.

Industrial Applications

- Pharmaceutical Development : this compound serves as a model compound for developing new antidepressants, providing insights into the pharmacological effects of tricyclic antidepressants.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its clinical utility:

| Parameter | Value |

|---|---|

| Therapeutic Concentration | 60–280 ng/mL (204–954 nmol/L) |

| Plasma Protein Binding | >90% |

| Bioavailability | Variable due to first-pass metabolism |

| Half-life | Approximately 20 hours |

Depression Treatment

A clinical trial involving 150 patients demonstrated that this compound significantly improved depressive symptoms as measured by the Hamilton Depression Rating Scale after six weeks of treatment. The response rate was comparable to that observed with amitriptyline .

Adverse Effects Monitoring

In a cohort study monitoring 200 patients on this compound over one year, common side effects included sedation and dry mouth. Serious adverse events were rare; however, cardiovascular health was emphasized due to potential anticholinergic effects .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties by influencing neurotrophic factors like brain-derived neurotrophic factor (BDNF), which are essential for neuronal survival and plasticity .

Antitumor Activity

Emerging research indicates that this compound could exhibit antitumor effects similar to nortriptyline, particularly against gastric cancer cells through oxidative stress pathways leading to increased apoptosis in cancer cells .

Wirkmechanismus

Butriptyline exerts its effects primarily through antagonism of the serotonin transporter and histamine H1 receptor. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms. Additionally, its antihistamine action contributes to its sedative effects, which can be beneficial in treating anxiety and insomnia associated with depression .

Vergleich Mit ähnlichen Verbindungen

Amitriptyline: Another tricyclic antidepressant with a similar structure but different side chain.

Nortriptyline: A metabolite of amitriptyline with a secondary amine structure.

Protriptyline: A tricyclic antidepressant with a similar three-ring structure but different pharmacological profile

Uniqueness of Butriptyline: this compound is unique due to its relatively late introduction and atypical pharmacology compared to other tricyclic antidepressants. It has potent antihistamine and anticholinergic effects with reduced severity of side effects like sedation and lower risk of interactions with other medications .

Biologische Aktivität

Butriptyline is a tricyclic antidepressant (TCA) that has been studied for its pharmacological effects, particularly in the treatment of depression and neuropathic pain. This article reviews its biological activity, including mechanisms of action, comparative efficacy with other antidepressants, and relevant clinical studies.

This compound primarily functions by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain. This action increases the availability of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and pain perception. The mechanism can be summarized as follows:

- Serotonin Transporter Inhibition : this compound inhibits the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. This inhibition enhances serotonergic signaling, which is essential for mood stabilization and pain modulation .

- Adrenergic Activity : The compound also exhibits adrenergic blocking properties, influencing noradrenergic pathways that are implicated in both mood disorders and pain syndromes .

Comparative Efficacy

This compound has been compared with other TCAs such as amitriptyline and nortriptyline in various studies assessing their effectiveness in treating neuropathic pain and depression.

Table 1: Comparative Efficacy of Antidepressants

Clinical Studies

Several clinical studies have provided insights into the biological activity of this compound:

- Pharmacological Studies : A comparative study indicated that this compound effectively blocked arousal reactions induced by physostigmine, demonstrating its potential impact on central nervous system activity . It was found to be less effective than imipramine and amitriptyline in enhancing noradrenaline and serotonin effects on the nictitating membrane but showed significant inhibition of certain adrenergic responses.

- Multicenter Trials : A double-blind controlled trial compared this compound with amitriptyline over several weeks. The mean daily doses were approximately equal after two weeks (145 mg for this compound and 142 mg for amitriptyline), indicating a similar therapeutic window for both medications .

- Adverse Effects : Research has also focused on the safety profile of this compound compared to other antidepressants. It was associated with a lower incidence of adverse events such as falls and fractures compared to some other TCAs, making it a potentially safer option for elderly patients .

Case Studies

In clinical practice, this compound has been utilized in various patient populations:

- Neuropathic Pain Management : In patients suffering from chronic neuropathic pain, this compound has shown effectiveness comparable to other TCAs, providing relief from pain while maintaining a manageable side effect profile.

- Depression Treatment : Patients with treatment-resistant depression have reported positive outcomes with this compound, particularly when combined with psychotherapy.

Eigenschaften

IUPAC Name |

N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALELTFCQZDXAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022715 | |

| Record name | Butriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35941-65-2 | |

| Record name | Butriptyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35941-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butriptyline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTRIPTYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22441975X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.